methanone](/img/structure/B15102194.png)
[1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](thiomorpholin-4-yl)methanone
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Overview
Description
1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the chlorophenyl and pyrrol groups. The final step involves the attachment of the thiomorpholin-4-yl group to the methanone moiety. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound may exhibit interesting properties such as enzyme inhibition, receptor binding, or antimicrobial activity. Researchers study its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of pyrazole compounds are often investigated for their potential as drugs. This compound could be explored for its efficacy in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry
Industrially, 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone may be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone include other pyrazole derivatives such as:
- 1-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-1H-pyrazole
- 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-3H-pyrazole
- 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-3-yl](thiomorpholin-4-yl)methanone
Uniqueness
The uniqueness of 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone lies in its specific substitution pattern and the presence of the thiomorpholin-4-yl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.
Properties
Molecular Formula |
C18H17ClN4OS |
---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)-5-pyrrol-1-ylpyrazol-4-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C18H17ClN4OS/c19-14-3-5-15(6-4-14)23-17(21-7-1-2-8-21)16(13-20-23)18(24)22-9-11-25-12-10-22/h1-8,13H,9-12H2 |
InChI Key |
CESYTJTUUWELAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Origin of Product |
United States |
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